molecular formula C20H18O4 B12947901 2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate

Katalognummer: B12947901
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RGXCMMBEDJXTKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a chromene core fused with a 3,4-dimethylphenyl group and an oxoethyl ester moiety.

Vorbereitungsmethoden

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxy-2H-chromene-3-carboxaldehyde with 3,4-dimethylphenylacetic acid in the presence of a base such as piperidine . The reaction mixture is then refluxed in an appropriate solvent, such as ethanol, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety, to form various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

Eigenschaften

Molekularformel

C20H18O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H18O4/c1-13-7-8-15(9-14(13)2)18(21)12-24-20(22)17-10-16-5-3-4-6-19(16)23-11-17/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

RGXCMMBEDJXTKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.